molecular formula C16H16ClNO2S B11174037 N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11174037
M. Wt: 321.8 g/mol
InChI Key: BDNYJNZSGKOSQX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro group and the methoxy group can influence the compound’s binding affinity to its target proteins, while the methylsulfanyl group can modulate its reactivity and stability. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-methylpentanamide
  • N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups can enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H16ClNO2S/c1-10-4-5-11(8-14(10)17)18-16(19)13-7-6-12(21-3)9-15(13)20-2/h4-9H,1-3H3,(H,18,19)

InChI Key

BDNYJNZSGKOSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)Cl

Origin of Product

United States

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